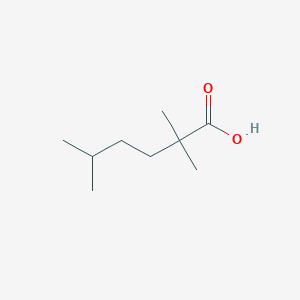

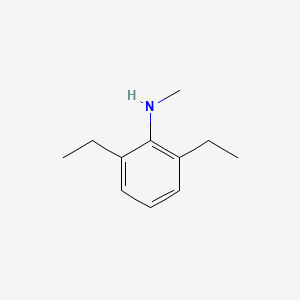

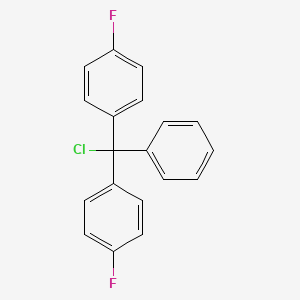

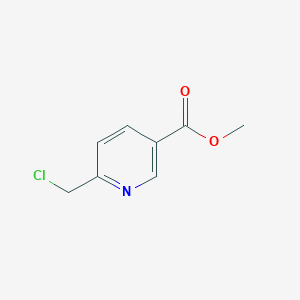

![molecular formula C7H4N4 B1315951 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile CAS No. 245325-34-2](/img/structure/B1315951.png)

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

A novel and practical synthesis of a related compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .Molecular Structure Analysis

The molecular structure analysis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is not explicitly mentioned in the search results .Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile are not explicitly mentioned in the search results .Applications De Recherche Scientifique

-

Biomedical Applications

- Field : Biomedical Research

- Application : Pyrazolo-pyridines, including 1H-Pyrazolo[3,4-b]pyridines, have been described in more than 5500 references and 2400 patents . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

- Method : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

-

TRK Inhibitors

- Field : Medicinal Chemistry

- Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

-

PPARα Activation

- Field : Biochemistry

- Application : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . PPARα is a ligand-dependent transcriptional factor involved in lipid and glucose metabolism, adipogenesis, and inflammation .

- Method : The study demonstrates the advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists .

- Results : The findings provide insight into the design of molecules for treating dyslipidemia .

-

FGFR Targeting

- Field : Cancer Therapy

- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR (Fibroblast Growth Factor Receptors) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

- Method : The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR .

- Results : The study suggests that these derivatives have development prospects as they represent an attractive strategy for cancer therapy .

-

Vectorial Functionalisation

- Field : Organic Chemistry

- Application : Pyrazolo[3,4-c]pyridine derivatives have been synthesized through vectorial functionalisation .

- Method : The synthesis involves protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination .

- Results : The study provides a method for the synthesis of pyrazolo[3,4-c]pyridine derivatives .

- Anti-Inflammatory Drugs

- Field : Pharmacology

- Application : Pyrazolo-pyridine derivatives have been used in the development of anti-inflammatory drugs . These compounds have shown promising results in reducing inflammation in various disease models .

- Method : The synthesis of these derivatives involves various chemical reactions, including protection-group and N-alkylation reactions .

- Results : The study suggests that these derivatives have potential as anti-inflammatory drugs .

Safety And Hazards

Orientations Futures

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity and has potential for further exploration . Another study developed a new approach for the synthesis of a related compound, which could be a future direction for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile .

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZNENZOHDDKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571877 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |

CAS RN |

245325-34-2 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

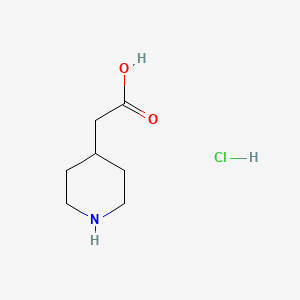

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)